MMP-8/MMP-26 Fluorogenic Substrate

Description

Overview of Matrix Metalloproteinase (MMP) Biology and Physiological Roles

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). nih.govwikipedia.org These enzymes are involved in a wide array of physiological processes, including embryonic development, morphogenesis, angiogenesis, and wound healing. nih.goversnet.orgcdnsciencepub.com The MMP family is extensive, with over 20 different members identified in humans, each exhibiting distinct but often overlapping substrate specificities. nih.govusfca.edu They are collectively capable of degrading all components of the ECM. wikipedia.org MMPs are synthesized as inactive proenzymes, or zymogens, and require activation, which often occurs extracellularly through the action of other proteases like plasmin or other MMPs. wikipedia.orgnih.gov Their activity is also tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). nih.goversnet.org

MMPs can be broadly categorized based on their substrate specificity and structure into groups such as collagenases, gelatinases, stromelysins, and matrilysins. nih.govwikipedia.org For instance, collagenases like MMP-1, MMP-8, and MMP-13 are unique in their ability to cleave triple-helical fibrillar collagens. wikipedia.orgnih.gov Gelatinases, including MMP-2 and MMP-9, primarily degrade type IV collagen and gelatin. wikipedia.org Beyond their classical role in ECM degradation, MMPs are now recognized as key regulators of various cellular signaling pathways by processing a number of bioactive molecules, including cell surface receptors, cytokines, and chemokines. wikipedia.orgersnet.org This broader functionality underscores their importance in maintaining tissue homeostasis. ersnet.org

Pathophysiological Implications of Aberrant MMP Activity

An imbalance in the activity of MMPs is implicated in a wide range of pathological conditions. ersnet.org Dysregulated MMP activity, either excessive or insufficient, can disrupt the delicate balance of tissue remodeling and contribute to the progression of numerous diseases. nih.goversnet.org For example, elevated MMP activity is a hallmark of inflammatory conditions such as arthritis and atherosclerosis. ersnet.orgnih.gov In cancer, MMPs facilitate tumor growth, invasion, and metastasis by breaking down the ECM, which acts as a physical barrier, and by promoting angiogenesis, the formation of new blood vessels that supply the tumor. cdnsciencepub.comnih.gov

Conversely, in some contexts, MMPs can have protective roles. For instance, MMP-8 has been shown to have tumor-suppressive effects in certain cancers like breast and skin cancer by cleaving non-matrix substrates and inhibiting cancer cell invasion and proliferation. mdpi.com The complex and often contradictory roles of MMPs in different diseases highlight the need for specific tools to study their individual activities. nih.gov Aberrant MMP expression and activity have also been linked to neurological disorders, cardiovascular diseases, and fibrotic conditions. nih.govnih.govnih.gov

Methodological Challenges in Quantifying Active MMPs in Research

Quantifying the activity of specific MMPs in biological samples presents significant challenges. nih.gov Traditional methods like ELISA and zymography often measure the total amount of MMP protein, including both the active and inactive proenzyme forms, which may not accurately reflect the true enzymatic activity in a given biological context. nih.gov Zymography, while able to distinguish between active and latent forms, is semi-quantitative and can be influenced by the presence of endogenous inhibitors. nih.govyoutube.commdpi.com

Furthermore, the overlapping substrate specificities among different MMPs make it difficult to attribute a particular proteolytic activity to a single enzyme. nih.gov The presence of endogenous inhibitors, such as TIMPs, in biological samples further complicates the accurate measurement of active MMPs. usfca.edu These inhibitors form tight complexes with active MMPs, masking their activity from detection by many assay methods. nih.gov Therefore, there is a critical need for sensitive and specific methods that can directly and continuously measure the activity of individual MMPs in complex biological mixtures. nih.govnih.gov

Emergence of Fluorogenic Substrates as Research Tools for MMP Activity Profiling

Fluorogenic substrates have emerged as powerful tools for the real-time and quantitative measurement of MMP activity. nih.govnih.gov These synthetic peptides are designed to mimic the natural cleavage sites of MMPs and incorporate a fluorophore and a quencher molecule. nih.gov In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through a process called fluorescence resonance energy transfer (FRET). nih.govnih.gov Upon cleavage of the peptide bond by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. nih.gov

This continuous assay format allows for rapid and convenient kinetic evaluation of proteases. nih.govnih.gov The design of these substrates can be tailored to enhance specificity for particular MMPs by optimizing the peptide sequence based on known cleavage site preferences. nih.gov The development of various fluorophore-quencher pairs has further expanded the utility of these substrates in diverse research applications. nih.gov

Introduction to the MMP-8/MMP-26 Fluorogenic Substrate as a Specific Research Probe

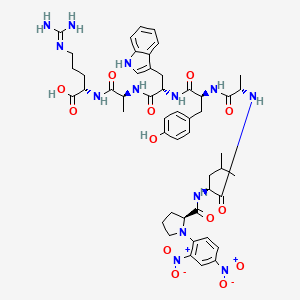

The this compound, with the sequence DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg, is a specific tool designed for studying the activity of matrix metalloproteinase-8 (MMP-8), also known as neutrophil collagenase, and matrix metalloproteinase-26 (MMP-26), also known as matrilysin-2. medchemexpress.commedchemexpress.combiorbyt.com In this substrate, the 2,4-dinitrophenyl (DNP) group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue. biorbyt.com Hydrolysis of the peptide bond by MMP-8 or MMP-26 separates the DNP group from the tryptophan, resulting in an increase in fluorescence that can be monitored to quantify enzyme activity. biorbyt.com This substrate has been utilized in research related to conditions where MMP-8 and MMP-26 are implicated, such as atherosclerosis, pulmonary fibrosis, and sepsis. medchemexpress.commedchemexpress.com

Structure

2D Structure

Properties

Molecular Formula |

C49H63N13O13 |

|---|---|

Molecular Weight |

1042.1 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C49H63N13O13/c1-26(2)21-36(59-47(69)40-12-8-20-60(40)39-18-15-31(61(72)73)24-41(39)62(74)75)44(66)54-28(4)43(65)57-37(22-29-13-16-32(63)17-14-29)46(68)58-38(23-30-25-53-34-10-6-5-9-33(30)34)45(67)55-27(3)42(64)56-35(48(70)71)11-7-19-52-49(50)51/h5-6,9-10,13-18,24-28,35-38,40,53,63H,7-8,11-12,19-23H2,1-4H3,(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,69)(H,70,71)(H4,50,51,52)/t27-,28-,35-,36-,37-,38-,40-/m0/s1 |

InChI Key |

HWFFLEVHRHZZOB-XMMFTZQFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Design Principles and Characteristics of the Mmp 8/mmp 26 Fluorogenic Substrate

Peptide Sequence and Structural Features of Dnp-Pro-Leu-Ala-Tyr-Trp-Ala-Arg (Dnp-PLAYWAR)

The substrate consists of the amino acid sequence Pro-Leu-Ala-Tyr-Trp-Ala-Arg, flanked by a 2,4-dinitrophenyl (Dnp) group at the N-terminus and with tryptophan (Trp) as an internal fluorescent amino acid. medchemexpress.com The Dnp group acts as a quencher, while tryptophan serves as the fluorophore. The specific sequence, PLAYWAR, is designed to be recognized and cleaved by MMP-8 and MMP-26. medchemexpress.com The proline residue at the P3 position is a common feature in substrates for gelatinases. researchgate.net

Principles of Fluorescence Resonance Energy Transfer (FRET) in Fluorogenic Substrate Design

FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor quencher. nih.govcpcscientific.combachem.com In the context of this substrate, tryptophan is the donor and Dnp is the acceptor. When the substrate is intact, the close proximity of the Dnp group to the tryptophan residue allows for efficient FRET to occur. nih.govnih.gov Upon excitation of tryptophan, the energy is transferred to the Dnp group and dissipated as heat rather than being emitted as fluorescent light. cpcscientific.com Enzymatic cleavage of the peptide backbone by MMP-8 or MMP-26 separates the fluorophore from the quencher. nih.govbachem.com This separation disrupts FRET, leading to an increase in the fluorescence of tryptophan, which can be measured to quantify enzyme activity. nih.govcpcscientific.com

The Dnp group and tryptophan form a classic FRET pair. nih.gov Tryptophan, an intrinsic fluorescent amino acid, has an emission spectrum that overlaps with the absorption spectrum of the Dnp group. nih.govnih.gov This spectral overlap is a prerequisite for efficient FRET. bachem.comaatbio.com The quenching of tryptophan's fluorescence by Dnp can occur through both static and dynamic mechanisms. nih.gov In the intact peptide, the close spatial arrangement of the two moieties facilitates this energy transfer. nih.gov

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship. cpcscientific.comaatbio.com For FRET to be effective, the donor and acceptor must be within a distance of approximately 10 to 100 angstroms. cpcscientific.com The design of FRET-based peptide substrates involves careful consideration of the number and type of amino acids separating the fluorophore and quencher to ensure optimal quenching in the uncleaved state and a significant increase in fluorescence upon cleavage. nih.govaatbio.com The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a key parameter in this optimization. cpcscientific.com

Rational Design and Evolution of MMP-8/MMP-26 Fluorogenic Substrate Sequences

The development of specific fluorogenic substrates for MMPs has been guided by studies of their cleavage site preferences. nih.gov Techniques like phage display and combinatorial peptide libraries have been instrumental in identifying optimal substrate sequences for various MMPs. nih.gov

The peptide sequence of the MMP-8/MMP-26 substrate incorporates a cleavage motif recognized by these enzymes. medchemexpress.comresearchgate.net MMPs typically recognize and cleave peptide bonds within a specific sequence of amino acids. nih.gov For instance, many MMPs show a preference for a proline residue at the P3 position and a hydrophobic residue at the P1' position relative to the scissile bond. researchgate.netresearchgate.net The PLAYWAR sequence is designed to fit into the active site cleft of MMP-8 and MMP-26, allowing for efficient hydrolysis. medchemexpress.comnih.gov

Comparative Analysis with Other Fluorogenic Matrix Metalloproteinase Substrates

The utility and specificity of a fluorogenic substrate are paramount in dissecting the complex roles of individual matrix metalloproteinases (MMPs). The this compound, while targeted, exists within a broader landscape of similar tools designed to probe the activity of the MMP family. A comparative analysis reveals key differences in peptide sequence, kinetic parameters, and enzyme selectivity that define the applications of each substrate.

A significant challenge in designing MMP-specific substrates is the overlapping substrate specificity among the approximately 23 human MMPs. nih.gov Many MMPs recognize similar amino acid sequences, leading to a degree of redundancy in their cleavage preferences. nih.gov For instance, studies have shown a roughly 50% overlap in the cleavage patterns among various MMPs, meaning a peptide cleaved by one MMP has a high probability of being cleaved by others. nih.gov This inherent promiscuity necessitates careful design and validation of substrates intended for specific MMPs.

The primary determinant of substrate specificity lies in the peptide sequence, particularly the amino acids surrounding the scissile bond, which interact with the enzyme's active site pockets (subsites S' through S). nih.gov The S1' subsite is considered a critical factor for determining substrate specificity. nih.govnih.gov MMPs can be categorized based on the depth of this S1' pocket—shallow, intermediate, or deep—which influences the size of the amino acid residue it can accommodate at the corresponding P1' position of the substrate. nih.govnih.gov For example, MMP-8 possesses a deep S1' pocket. nih.gov

In contrast, more selective substrates are engineered to exploit subtle differences in the substrate preferences of individual MMPs. For example, the presence of an Aspartic acid (Asp) residue at the P1' position can help discriminate MMP-8 from the closely related MMP-1 and other MMPs. nih.gov The this compound leverages such principles, incorporating the sequence DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg. medchemexpress.commedchemexpress.com

The following table provides a comparative overview of various fluorogenic MMP substrates, highlighting their target enzymes, peptide sequences, and in some cases, their reported kinetic efficiencies. This comparison underscores the diversity of available tools and the specific niche of the MMP-8/MMP-26 substrate.

| Substrate Name/Type | Primary Target MMP(s) | Peptide Sequence | Fluorophore/Quencher | kcat/Km (M⁻¹s⁻¹) |

| This compound | MMP-8, MMP-26 | {DNP}-Pro-Leu-Ala-Tyr-Trp-Ala-Arg medchemexpress.commedchemexpress.com | DNP/Trp (internal) | Data not available |

| General MMP Substrate (Knight SSP) | Broad Spectrum (MMP-1, MMP-2, etc.) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ nih.gov | Dnp/Trp | Data not available |

| MMP-1 Substrate I | MMP-1 | Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg advancedchemtech.com | Dnp/Trp | Data not available |

| MMP-1 Substrate III | MMP-1 | DNP-Pro-Cha-Abu-Cys(Me)-His-Ala-Lys(Nma)-NH₂ cpcscientific.com | DNP/Nma | Data not available |

| MMP-2/MMP-9 Substrate | MMP-2, MMP-9 | Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ nih.gov | Mca/Dpa | 30,000 (for MMP-26) nih.gov |

| General MMP Substrate (TNO211) | MMP-2, MMP-9, MMP-3, MMP-1 | DABCYL-GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ cpcscientific.com | DABCYL/EDANS | 619 (MMP-2), 209 (MMP-9), 40 (MMP-3), 21 (MMP-1) cpcscientific.com |

Abbreviations are listed in the table of compounds below.

The choice of substrate is therefore critically dependent on the experimental goal. For screening total MMP activity, a broad-spectrum substrate is suitable. nih.gov However, to investigate the specific roles of MMP-8 in conditions like pulmonary fibrosis or MMP-26 in cancer, a more selective tool like the this compound is essential for generating unambiguous results. medchemexpress.comresearchgate.net The development of such specific probes represents a significant advancement, enabling a more precise understanding of the distinct functions of individual MMPs in physiology and pathology. nih.gov

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| Abu | α-Aminobutyric acid |

| Cha | Cyclohexylalanine |

| DABCYL | 4-((4-(Dimethylamino)phenyl)azo)benzoic acid |

| DNP / Dnp | 2,4-Dinitrophenyl |

| Dpa | N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl |

| EDANS | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid |

| GABA | Gamma-Aminobutyric acid |

| Mca | (7-Methoxycoumarin-4-yl)acetyl |

| Nma | N-methylanthranilic acid |

| Nva | Norvaline |

Methodological Applications and Biochemical Assays Employing the Mmp 8/mmp 26 Fluorogenic Substrate

Quantitative Fluorometric Assays for MMP-8 and MMP-26 Activity

Fluorometric assays using this substrate provide a sensitive and convenient method for quantifying the activity of MMP-8 and MMP-26. bpsbioscience.comnih.gov These assays are adaptable to high-throughput formats, often utilizing 96-well microplates, and can be performed as either continuous or endpoint measurements. bpsbioscience.comabcam.com

Continuous monitoring assays are a primary application of the MMP-8/MMP-26 fluorogenic substrate, allowing for real-time kinetic evaluation of protease activity. nih.govnih.gov In this method, the enzyme (MMP-8 or MMP-26) is mixed with the fluorogenic substrate in an appropriate assay buffer. nih.govbpsbioscience.com The reaction is immediately monitored in a fluorometer, with excitation typically around 280-290 nm and emission measured at approximately 340-346 nm, corresponding to the spectral properties of tryptophan. nih.govnih.gov

As the enzyme hydrolyzes the substrate, the relief of quenching leads to a progressive increase in fluorescence intensity over time. nih.gov The initial rate of this fluorescence increase is directly proportional to the enzymatic activity under the given conditions. nih.gov This method is highly efficient as it provides a continuous record of the reaction progress, facilitating rapid and detailed kinetic analysis without the need to stop the reaction at various time points. nih.gov

For applications where high-throughput screening or relative activity comparisons are prioritized, endpoint fluorometric measurements offer a practical alternative. In this approach, the enzyme and substrate are allowed to react for a predetermined period. bpsbioscience.com The reaction is then terminated, often by adding a stopping solution such as dilute acetic acid, which denatures the enzyme and halts further hydrolysis. nih.gov

The total fluorescence of each sample is then measured in a microplate reader. The final fluorescence value, after subtracting the background fluorescence of a no-enzyme control, corresponds to the total amount of substrate cleaved during the incubation period. nih.gov By comparing the fluorescence of unknown samples to a standard curve generated with known amounts of hydrolyzed substrate or a calibrated enzyme standard, the relative activity of MMP-8 or MMP-26 in the samples can be quantified. nih.gov

Determination of Enzyme Kinetic Parameters Using the Fluorogenic Substrate

The continuous nature of assays using the this compound makes it exceptionally well-suited for determining fundamental enzyme kinetic parameters. nih.govnih.gov Such studies are crucial for understanding the catalytic mechanism and efficiency of MMP-8 and MMP-26.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the substrate concentration ([S]) and the initial reaction velocity (V₀). libretexts.org The two key parameters of this model are the Michaelis constant (KM) and the catalytic constant (kcat). KM represents the substrate concentration at which the reaction rate is half of its maximum (Vmax) and is an indicator of the enzyme's affinity for the substrate. youtube.comyoutube.com The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

Table 1: Representative Kinetic Parameters for MMPs with a Fluorogenic Substrate This table presents illustrative data to demonstrate the application of the assay.

| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| MMP-8 | DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg | 25 | 0.15 | 6.0 x 10³ |

| MMP-26 | DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg | 40 | 0.08 | 2.0 x 10³ |

Activation Energy Studies in Proteolysis

The fluorogenic substrate can also be used to investigate the thermodynamics of proteolysis, specifically the activation energy (Ea) of the cleavage reaction. The activation energy is the minimum energy required for the enzymatic reaction to occur. This is determined by measuring the kinetic parameters of the substrate hydrolysis at several different temperatures, while all other conditions (e.g., pH, substrate concentration) are kept constant.

By measuring the rate constant (k) at various temperatures (T), a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. The activation energy can then be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant). Studies using fluorogenic substrates with other MMPs have shown this to be a viable method, indicating that these substrates can effectively model the behavior of native substrates in thermodynamic analyses. nih.govox.ac.uk

Screening and Characterization of Matrix Metalloproteinase Inhibitors

A critical application of the this compound is in the discovery and characterization of enzyme inhibitors. nih.govnih.gov The convenience and high-throughput compatibility of the fluorometric assay make it an ideal platform for screening large libraries of chemical compounds to identify potential inhibitors of MMP-8 and MMP-26. abcam.comresearchgate.net

In a typical screening assay, the enzyme, a fixed concentration of the fluorogenic substrate, and a test compound are combined in the wells of a microplate. abcam.com The rate of the reaction is monitored, and a reduction in the rate of fluorescence increase compared to a control reaction (without the test compound) indicates inhibitory activity. nih.gov

Compounds that show initial activity can be further characterized to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This is determined by performing the assay with a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration. Because some fluorogenic substrates are cleaved by multiple MMPs, this assay is also a convenient tool for assessing the selectivity of an inhibitor by testing it against a panel of different MMP family members. nih.gov

Table 2: Example Data from an MMP-8/MMP-26 Inhibitor Screening Assay This table presents a hypothetical dataset to illustrate the characterization of inhibitors.

| Compound | Target Enzyme | Inhibitor Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Inhibitor A | MMP-8 | 10 | 95% | 0.5 |

| Inhibitor A | MMP-26 | 10 | 15% | > 50 |

| Inhibitor B | MMP-8 | 10 | 48% | 10.2 |

| Inhibitor B | MMP-26 | 10 | 55% | 8.9 |

| NNGH (Control) | MMP-8 | 1 | 99% | 0.004 |

High-Throughput Screening (HTS) Methodologies

The continuous and fluorescence-based nature of the assay makes the this compound highly amenable to high-throughput screening (HTS) of potential MMP inhibitors. nih.govnih.gov HTS allows for the rapid testing of large compound libraries to identify molecules that modulate the activity of MMP-8 and MMP-26. nih.gov

In a typical HTS setup, the substrate, enzyme (MMP-8 or MMP-26), and test compounds are combined in a multi-well plate format (e.g., 96- or 384-well plates). nih.gov The rate of fluorescence increase is monitored over time using a fluorescence plate reader. A decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition of the enzyme. This method provides a convenient and efficient way to identify initial "hit" compounds for further investigation. nih.govnih.gov

Assay Principle: FRET-based cleavage detection. nih.gov

Instrumentation: Fluorescence microplate reader. bpsbioscience.com

Format: Multi-well plates (96, 384). nih.gov

The use of fluorogenic substrates in HTS has been instrumental in discovering novel MMP inhibitors, including those with selectivity for specific MMPs. nih.gov

Inhibition Constant (Ki and IC50) Determination for Potential Modulators

Following the identification of potential inhibitors through HTS, the this compound is crucial for quantifying their potency. This is achieved by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.gov

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. To determine the IC50, a series of experiments are conducted with a fixed concentration of the enzyme and substrate, and varying concentrations of the inhibitor. The initial reaction velocities are measured by monitoring the fluorescence increase over time. These velocities are then plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value. nih.gov

The Ki value is a more fundamental measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex. Its determination often requires performing kinetic experiments at different substrate and inhibitor concentrations. By analyzing the data using models such as the Michaelis-Menten equation and its variations for different inhibition mechanisms (e.g., competitive, non-competitive, mixed), the Ki value can be calculated. researchgate.net

Table 1: Key Parameters in Inhibitor Potency Determination

| Parameter | Description | Method of Determination |

| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | Plotting enzyme activity against a range of inhibitor concentrations and fitting to a dose-response curve. nih.gov |

| Ki | The dissociation constant of the enzyme-inhibitor complex, indicating the binding affinity of the inhibitor. | Kinetic analysis of enzyme activity at various substrate and inhibitor concentrations. researchgate.net |

These quantitative measures are essential for comparing the potencies of different inhibitors and for structure-activity relationship (SAR) studies in drug discovery.

Investigating MMP Zymogen Activation Using the Fluorogenic Substrate

Matrix metalloproteinases are typically synthesized and secreted as inactive zymogens, or pro-MMPs, which require activation through proteolytic cleavage of their pro-domain. nih.govnih.gov The this compound serves as a valuable tool to study the kinetics and mechanisms of this activation process. rndsystems.com

Assessment of Pro-MMP-8 Activation

The activation of pro-MMP-8 can be monitored in real-time by measuring the increase in its proteolytic activity towards the fluorogenic substrate. In its zymogenic form, pro-MMP-8 exhibits little to no activity. Upon the addition of an activating agent, the pro-domain is cleaved, leading to the formation of the active enzyme. This newly activated MMP-8 can then cleave the fluorogenic substrate, resulting in a time-dependent increase in fluorescence that directly correlates with the rate of pro-MMP-8 activation. nih.gov This method allows researchers to study the efficiency of different physiological and non-physiological activators of pro-MMP-8. nih.gov

Monitoring Activation by Proteolytic Processing Agents (e.g., p-Aminophenylmercuric Acetate (B1210297), APMA)

A commonly used chemical agent for the in vitro activation of pro-MMPs is p-aminophenylmercuric acetate (APMA). rndsystems.comnih.gov APMA is thought to activate pro-MMPs by reacting with the cysteine residue in the "cysteine switch" of the pro-domain, which disrupts the interaction between the pro-domain and the catalytic zinc ion, leading to autocatalytic cleavage and activation. nih.gov

The this compound can be used to monitor the kinetics of APMA-induced activation. By incubating pro-MMP-8 with APMA and the fluorogenic substrate, the rate of fluorescence increase will reflect the rate at which active MMP-8 is generated. rndsystems.com This allows for the characterization of the activation process, including the determination of optimal APMA concentrations and incubation times. nih.gov

Table 2: Common Activating Agents for Pro-MMPs

| Activating Agent | Mechanism of Action | Reference |

| p-Aminophenylmercuric Acetate (APMA) | Reacts with the cysteine switch in the pro-domain, leading to conformational changes and autocatalytic activation. | rndsystems.comnih.gov |

| Trypsin | A serine protease that can proteolytically cleave the pro-domain of some pro-MMPs. | sigmaaldrich.com |

| Other active MMPs | Some MMPs can activate other pro-MMPs, leading to an activation cascade. | nih.gov |

Application in Cell-Based Assays and Conditioned Media Analysis

The this compound is also applicable to more complex biological samples, such as cell culture supernatants (conditioned media), to measure the activity of secreted MMPs. nih.gov

Detection of Secreted and Activated MMPs in Cell Culture Supernatants

Cells in culture can secrete pro-MMPs into the surrounding medium. nih.gov These pro-MMPs can be endogenously activated by other proteases present in the cell culture environment or can be activated experimentally by adding agents like APMA to the conditioned media. rndsystems.com

To measure the activity of secreted MMPs, an aliquot of the cell culture supernatant is incubated with the this compound. nih.gov The resulting increase in fluorescence provides a measure of the total active MMP-8 and/or MMP-26 in the sample. This approach allows researchers to investigate how different stimuli, such as cytokines, growth factors, or drugs, affect the secretion and activation of these MMPs by various cell types. nih.gov This is particularly relevant in studying disease processes where MMPs are implicated, such as inflammation and cancer. nih.gov

Analysis of Membrane-Bound MMP Activity in Cellular Systems

The quantification of matrix metalloproteinase (MMP) activity on the surface of cells is crucial for understanding the pericellular proteolysis that governs cellular processes such as migration, invasion, and tissue remodeling. While secreted MMPs are readily studied in conditioned media, the analysis of membrane-tethered or membrane-bound MMPs requires specialized assay designs. Fluorogenic substrates offer a real-time, quantitative method to measure the enzymatic activity of these cell surface-associated proteases.

The this compound, with the sequence Dnp-Pro-Leu-Ala-Tyr-Trp-Ala-Arg, is designed for the specific assessment of MMP-8 (neutrophil collagenase) and MMP-26 (endometase/matrilysin-2) activity. biorbyt.commedchemexpress.com This substrate operates on the principle of fluorescence resonance energy transfer (FRET). The 2,4-dinitrophenyl (Dnp) group quenches the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence. nih.gov Upon enzymatic cleavage of the peptide by active MMP-8 or MMP-26, the Dnp quencher and the Trp fluorophore are separated, leading to a measurable increase in fluorescence intensity. biorbyt.comnih.gov

Methodologically, the analysis of membrane-bound MMP activity using this substrate in cellular systems involves several key steps. Initially, cells of interest, such as macrophages or cancer cells known to express membrane-associated MMP-8 or MMP-26, are cultured under specific conditions to induce MMP expression and activation. To specifically measure cell-surface activity, assays are often performed on intact, adherent cells or on fixed, non-permeabilized cells to prevent the release of intracellular components and to preserve the activity of membrane-bound enzymes. nih.gov

A study on surface-bound MMP-8 on macrophages, while utilizing a different fluorogenic substrate (Mca-PLGL-Dpa-AR-NH2), provides a clear methodological framework that can be adapted for the MMP-8/MMP-26 substrate. In this research, activated macrophages were fixed to prevent cellular release of MMPs and then incubated with the fluorogenic substrate. The resulting increase in fluorescence, measured over time, directly correlated with the proteolytic activity on the cell surface. nih.gov This approach allows for the quantification of TIMP-resistant pericellular proteolysis, a key feature of some membrane-associated MMPs. nih.gov

While the this compound is commercially available and its biochemical principle is well-established, detailed research findings and specific data from its application in analyzing membrane-bound MMP activity in cellular systems are not extensively documented in the currently available scientific literature. medchemexpress.comelabscience.com Studies have characterized the substrate specificity of MMP-26 and identified other optimal fluorogenic substrates, such as Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH2, which displayed a high specificity constant for MMP-26. nih.gov

For the analysis of membrane-bound MMP-8 and MMP-26 activity using the DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg substrate, a hypothetical experimental design can be proposed based on established methodologies.

Hypothetical Experimental Design for Analysis of Membrane-Bound MMP-8/MMP-26 Activity

| Step | Procedure | Rationale |

| 1. Cell Culture & Stimulation | Culture relevant cell lines (e.g., THP-1 derived macrophages for MMP-8; endometrial cancer cells for MMP-26). Stimulate with agents like LPS or PMA to induce MMP expression. | To ensure detectable levels of active, membrane-associated MMP-8 or MMP-26. |

| 2. Cell Preparation | Gently wash and fix cells with a mild fixative (e.g., paraformaldehyde). | To preserve cell morphology and the localization and activity of membrane-bound enzymes, while preventing substrate internalization. |

| 3. Fluorogenic Assay | Incubate the fixed cells with the this compound (DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg) in an appropriate assay buffer. | To initiate the enzymatic reaction on the cell surface. |

| 4. Data Acquisition | Measure the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation ~280 nm, Emission ~350 nm for Trp). | To quantify the rate of substrate cleavage, which is proportional to the enzymatic activity. |

| 5. Controls | Include negative controls such as cells without substrate, substrate without cells, and cells treated with a broad-spectrum MMP inhibitor (e.g., EDTA, 1,10-phenanthroline). | To account for background fluorescence and to confirm that the observed signal is due to MMP activity. |

This structured approach would allow for the specific and quantitative analysis of membrane-bound MMP-8 and MMP-26 activity, providing valuable insights into their roles in various physiological and pathological contexts. However, it is important to note the need for empirical validation and optimization of such assays for specific cellular systems.

Substrate Specificity and Mechanistic Insights from this compound Studies

Fluorogenic peptide substrates are powerful tools for the continuous and rapid kinetic evaluation of protease activity. acs.orgnih.gov In the study of matrix metalloproteinases (MMPs), these substrates, which often operate on the principle of fluorescence resonance energy transfer (FRET), have been instrumental in defining enzymatic behavior and designing specific inhibitors. nih.govspringernature.com A typical FRET substrate includes a fluorophore and a quencher moiety on opposite sides of a scissile bond within a peptide sequence. nih.gov Upon enzymatic cleavage, the separation of the fluorophore from the quencher results in a measurable increase in fluorescence, allowing for real-time monitoring of hydrolysis. nih.gov This article focuses on the chemical compound "this compound," exploring the delineation of cleavage specificity, cross-reactivity analysis, and the mechanistic details of enzyme-substrate interactions for MMP-8 (neutrophil collagenase) and MMP-26 (matrilysin-2 or endometase).

In Vitro and in Vivo Applications

Enzyme Kinetics and Inhibitor Screening

Fluorogenic substrates like the one for MMP-8/MMP-26 are invaluable for detailed kinetic studies of enzyme activity. By measuring the rate of fluorescence increase at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

This substrate is also a critical tool for high-throughput screening of potential MMP inhibitors. nih.gov In such assays, the enzyme is incubated with the fluorogenic substrate in the presence and absence of test compounds. A compound that inhibits the enzyme's activity will cause a decrease in the rate of fluorescence generation compared to the control. This allows for the rapid identification and characterization of new inhibitory molecules, which is a crucial step in drug discovery. nih.gov

Applications in Cancer Research

MMPs, including MMP-8, play complex roles in cancer progression. mdpi.com While often associated with promoting tumor invasion and metastasis, MMP-8 can also have tumor-suppressive functions. mdpi.com The MMP-8/MMP-26 fluorogenic substrate can be used to measure the activity of this enzyme in tumor tissues and biological fluids from cancer patients. Such measurements can help to elucidate the specific role of MMP-8 in different types of cancer and at different stages of the disease. nih.govthno.orgmdpi.com For example, detecting MMP activity in urine has been explored as a potential non-invasive method for cancer detection. nih.gov

Applications in Inflammatory and Other Diseases

MMP-8 is significantly involved in various inflammatory processes. nih.gov It is released by neutrophils at sites of inflammation and contributes to tissue degradation. The this compound can be used to quantify MMP-8 activity in inflammatory diseases such as rheumatoid arthritis, periodontal disease, and atherosclerosis. nih.govnih.gov For instance, elevated levels of MMP-8 have been detected in the gingival crevicular fluid of patients with periodontitis. nih.gov Monitoring MMP-8 activity with this substrate can provide insights into disease pathogenesis and may serve as a biomarker for disease activity and response to treatment. nih.govmedchemexpress.com

Research Paradigms and Advanced Applications of Mmp 8/mmp 26 Fluorogenic Substrate Technology

Development of Triple-Helical Fluorogenic Substrates for Collagenolytic MMPs

The creation of fluorogenic substrates that mimic the complex triple-helical structure of collagen has been a significant advancement in studying collagenolytic MMPs like MMP-8. These sophisticated tools provide a more biologically relevant model for investigating the mechanisms of collagen degradation.

Mimicry of Native Collagen Substrates

Synthetic triple-helical peptides (THPs) have been designed to replicate the structure of natural collagen. nih.gov These collagen mimetic peptides (CMPs) share the characteristic Gly-Xaa-Yaa repeating sequence and the triple-helix motif of native collagens. nih.gov To create fluorogenic versions of these substrates (fTHPs), a fluorophore and a quencher are incorporated into the peptide sequence. nih.govnih.gov A commonly used pair is (7-methoxycoumarin-4-yl)acetyl (Mca) as the fluorophore and N-2,4-dinitrophenyl (Dnp) as the quencher. nih.govnih.govox.ac.uk The principle behind these substrates is Förster resonance energy transfer (FRET), where the quencher dampens the fluorophore's signal when the substrate is intact. nih.govnih.gov Upon cleavage by a collagenolytic MMP, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence. nih.goviris-biotech.de This design allows for the continuous and sensitive monitoring of enzyme activity. nih.gov

Kinetic Studies of Collagen Triple-Helix Degradation

Fluorogenic triple-helical substrates have proven invaluable for detailed kinetic analysis of collagen degradation by MMPs. ox.ac.uk Studies using fTHPs have shown that these substrates are hydrolyzed by MMPs at the Gly-Leu bond, which is analogous to the cleavage site in native collagen. ox.ac.uk Kinetic parameters such as kcat and KM can be determined, providing insights into the catalytic efficiency of different MMPs towards collagen. For instance, the order of catalytic efficiency (kcat/KM) for one fTHP was found to be MMP-13 > MMP-1 ≈ MMP-2 > MMP-3. ox.ac.uk

Furthermore, temperature-dependent studies have revealed that the activation energy for the hydrolysis of an fTHP by MMP-1 is significantly different from that of a single-stranded peptide substrate, mirroring the difference observed between type I collagen and gelatin. ox.ac.uk This indicates that these fluorogenic triple-helical substrates effectively mimic the behavior of native collagen, making them powerful tools for investigating the intricacies of collagenase activity. ox.ac.uk

Integration with Proteomic Identification of Cleavage Sites (PICS) Methodologies

The Proteomic Identification of Cleavage Sites (PICS) methodology offers a powerful approach to characterize the substrate specificity of proteases on a large scale. ubc.canih.gov This technique utilizes proteome-derived peptide libraries as a substrate pool for the protease of interest. ubc.ca After cleavage, the newly generated N-termini are biotinylated, affinity-purified, and identified by mass spectrometry. ubc.ca This allows for the simultaneous profiling of both prime and non-prime side specificities of the protease. ubc.canih.gov

The integration of fluorogenic substrates with PICS provides a complementary approach. While PICS identifies a broad range of potential cleavage sites within a complex mixture of peptides, fluorogenic substrates allow for the detailed kinetic characterization of specific, prioritized cleavage sequences identified through PICS. ubc.caresearchgate.net This synergy enables a more comprehensive understanding of a protease's substrate repertoire and catalytic preferences. For example, PICS has been successfully applied to various MMPs, identifying thousands of cleavage sites and revealing subtle differences in their specificities. ubc.canih.gov This information can then be used to design highly selective fluorogenic substrates for individual MMPs, including MMP-8 and MMP-26, facilitating more precise studies of their biological functions.

Utilization in Models for Extracellular Matrix Remodeling Research

The MMP-8/MMP-26 fluorogenic substrate, along with other MMP substrates, is instrumental in studying extracellular matrix (ECM) remodeling in various research models. The ECM is a dynamic structure that undergoes constant remodeling, a process in which MMPs play a crucial role. nih.govmdpi.com Dysregulation of MMP activity is implicated in numerous pathologies characterized by abnormal ECM turnover. mdpi.com

Fluorogenic substrates are utilized in hydrogel models designed to mimic the three-dimensional environment of the ECM. umich.edu By incorporating a fluorogenic substrate into a proteolytically degradable hydrogel, researchers can visualize extracellular proteolytic activity and cell migration in real-time. umich.edu For instance, fibroblasts encapsulated within such a hydrogel have been shown to exhibit proteolytic activity concentrated near the cell surface and in the paths of their migration. umich.edu These models provide a powerful platform to investigate the role of specific MMPs in cell-matrix interactions and tissue remodeling processes. nih.govumich.edu

| Model System | Application of Fluorogenic Substrate | Key Findings |

| Proteolytically Degradable Hydrogels | Visualization of extracellular proteolytic activity and cell migration in 3D. | Proteolytic activity is concentrated near cell surfaces and in the tracks of migrating cells. |

| In Vitro Cell Culture | Quantifying MMP activity in conditioned media from cells involved in ECM remodeling. | Allows for the assessment of how different stimuli or genetic modifications affect MMP secretion and activity. |

| Tissue Homogenates | Measuring overall MMP activity in tissue samples from models of development or disease. | Provides insights into the net proteolytic activity in complex biological samples. |

Contribution to the Understanding of MMP Roles in Specific Biological Contexts

The this compound has significantly contributed to elucidating the multifaceted roles of these proteases in inflammation, cancer progression, and fibrosis.

In the context of inflammation , MMP-8, also known as neutrophil collagenase, is a key player. researchgate.net Fluorogenic substrates are used to measure MMP-8 activity in inflammatory exudates and tissues, helping to understand its role in processes like neutrophil migration and tissue breakdown. researchgate.net While high levels of MMP-8 are associated with tissue destruction in some inflammatory conditions, it can also have protective roles. researchgate.net

In cancer , the roles of MMP-8 and MMP-26 are complex and context-dependent. MMPs are generally implicated in tumor growth, invasion, and metastasis through their ability to degrade the ECM. nih.govfrontiersin.org However, some MMPs, including MMP-8, have been shown to have anti-tumorigenic effects. nih.govmdpi.com For instance, MMP-8 can reduce cell invasion and transendothelial migration in some cancer models. nih.gov Fluorogenic substrates are crucial for assessing the activity of these MMPs in tumor microenvironments and bodily fluids, which can have diagnostic and prognostic value. nih.gov The specific substrates cleaved by MMP-26 are not fully known, but its expression is regulated by estrogen in some hormone-dependent cancers. nih.gov

In fibrosis , a condition characterized by excessive ECM deposition, the balance between MMP activity and their inhibitors is disrupted. medchemexpress.com The this compound can be used to study the activity of these proteases in fibrotic tissues, contributing to the understanding of the pathogenesis of diseases like pulmonary fibrosis. medchemexpress.com

| Biological Context | Role of MMP-8/MMP-26 | Application of Fluorogenic Substrate |

| Inflammation | MMP-8 is involved in neutrophil migration and tissue remodeling. | Measuring MMP-8 activity in inflammatory sites. researchgate.net |

| Cancer Progression | MMPs can promote or inhibit tumor progression depending on the context. frontiersin.orgnih.gov MMP-8 has shown anti-metastatic properties. nih.gov | Assessing MMP activity in tumors and biological fluids for diagnosis and prognosis. nih.gov |

| Fibrosis | Imbalance in MMP activity contributes to excessive ECM deposition. | Studying protease activity in fibrotic tissues to understand disease mechanisms. medchemexpress.com |

Future Prospects for Novel Fluorogenic Substrate Design and Application in Protease Biology

The field of fluorogenic substrate design is continuously evolving, with promising prospects for the future of protease biology. A key challenge is to develop substrates with higher selectivity for individual proteases, especially for closely related enzymes within the same family. nih.gov One approach involves the use of unnatural amino acids in peptide sequences to exploit subtle differences in the active sites of various proteases. nih.gov

Another area of development is the creation of "smart" probes that can be activated by specific proteases in living cells or whole organisms, allowing for real-time imaging of protease activity in a biological context. nih.gov Furthermore, the development of substrates with red-shifted fluorescence is advantageous as it minimizes interference from the autofluorescence of biological samples. iris-biotech.deresearchgate.net

The combination of sophisticated substrate design with advanced imaging techniques and proteomic approaches will undoubtedly lead to a deeper understanding of the complex roles of proteases like MMP-8 and MMP-26 in health and disease. This knowledge will be crucial for the development of novel diagnostic tools and targeted therapeutic strategies.

Q & A

Basic Question | Specificity Validation

- Competitive Inhibition : Co-incubate with selective inhibitors (e.g., TIMP-1 for MMP-8, TIMP-2 for MMP-26) to suppress >80% activity .

- Cross-Testing : Use orthogonal substrates (e.g., Mca-YVADAP-Lys(Dnp)-OH for caspases) to rule off-target cleavage .

- Zymography : Validate activity via gelatin zymography, which detects MMPs based on molecular weight and substrate degradation patterns .

What experimental strategies address conflicting data in MMP-8/MMP-26 substrate cleavage efficiency?

Advanced Question | Data Contradiction Analysis

Conflicting cleavage rates may arise from:

- Enzyme Purity : Impurities in recombinant MMP preparations can alter kinetics. Validate via SDS-PAGE/Western blot .

- Buffer Conditions : MMP-26 activity is sensitive to pH (optimum ~7.5) and ionic strength. Standardize buffer composition across studies .

- Substrate Degradation : Ensure substrates are stored at -20°C and reconstituted fresh to prevent hydrolysis artifacts .

- Structural Variants : MMP-26’s Leu²⁴⁵ residue broadens substrate specificity compared to MMP-8; confirm cleavage motifs using mutational analysis .

How can researchers optimize fluorogenic assays for MMP-26’s low catalytic activity?

Advanced Question | Assay Optimization

MMP-26 exhibits lower specific activity than MT1-MMP (e.g., 11 pmol vs. 10 pmol MT1-MMP in cleavage assays) . Mitigation strategies:

- Signal Amplification : Increase substrate concentration (up to 10 µM) while ensuring linear kinetics.

- Enhanced Detection : Use high-sensitivity detectors (e.g., photon multiplier tubes) or prolong incubation times (up to 24 hrs) .

- Cofactor Addition : Include Ca²⁺ (1–5 mM) to stabilize MMP tertiary structure and enhance activity .

What structural features of MMP-8/MMP-26 dictate substrate selectivity?

Advanced Question | Structural Determinants

MMP specificity is governed by:

- S1' Pocket : MMP-26’s Leu²⁴⁵ creates a hydrophobic S1' pocket, favoring substrates with aliphatic/aromatic P1' residues (e.g., Leu, Trp). MMP-8’s analogous residue further restricts selectivity .

- Catalytic Zinc Coordination : Substrate binding is influenced by zinc-binding motifs (e.g., HEXGHXXGXXH). Mutagenesis of His²¹⁰ disrupts MMP-26 activity .

- FRET Pair Placement : Substrates like Dnp-PLAYWAR position fluorophore/quencher pairs (Dnp/Trp) to maximize signal-to-noise upon cleavage .

How should researchers address challenges in quantifying MMP-26 activity in heterogeneous samples?

Advanced Question | Methodological Challenges

- Background Fluorescence : Pre-clear samples via size-exclusion chromatography to remove endogenous fluorophores .

- Protease Cocktails : Include broad-spectrum inhibitors (e.g., AEBSF for serine proteases) to suppress confounding hydrolases .

- Calibration Curves : Generate AMC (7-amino-4-methylcoumarin) standards to convert RFU to molar hydrolyzed substrate .

What are the limitations of fluorogenic substrates in studying MMP-8/MMP-26 kinetics?

Advanced Question | Technical Limitations

- Non-Linear Kinetics : At high substrate concentrations (>10 µM), inner filter effects or enzyme saturation may distort measurements. Use Michaelis-Menten plots to identify linear ranges .

- Fluorophore Stability : Prolonged light exposure can bleach Trp/Dnp; limit assay duration to <1 hr .

- Multiplexing Constraints : Overlapping emission spectra (e.g., MMP-8/MMP-26 substrates) require sequential assays or spectral unmixing .

How do structural modifications to fluorogenic substrates enhance MMP-8/MMP-26 detection?

Advanced Question | Substrate Engineering

- Red-Shifted Fluorophores : Derivatives like TO1-2p reduce autofluorescence in biological samples, improving sensitivity in tissues .

- Quencher Optimization : Replace Dnp with QXL™520 for higher quenching efficiency (e.g., 95% vs. 80% for Dnp) .

- Backbone Stabilization : Incorporate D-amino acids or cyclized peptides to resist non-specific proteolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.